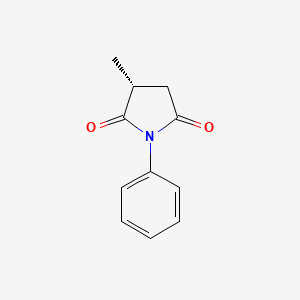
N-(4,6-dimethylpyrimidin-2-yl)-3,4,5-trimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,6-dimethylpyrimidin-2-yl)-3,4,5-trimethoxybenzamide is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-3,4,5-trimethoxybenzamide typically involves the reaction of 4,6-dimethyl-2-aminopyrimidine with 3,4,5-trimethoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as industrial chromatography or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4,6-dimethylpyrimidin-2-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Applications De Recherche Scientifique
N-(4,6-dimethylpyrimidin-2-yl)-3,4,5-trimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor in various biological pathways.
Industry: Utilized in the development of new materials and as a corrosion inhibitor.
Mécanisme D'action
The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the disruption of biological pathways. For example, it may inhibit the activity of dihydropteroate synthase, an enzyme involved in folate biosynthesis, thereby exerting antibacterial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4,6-dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide: Known for its corrosion inhibition properties.
N,N′-bis(4,6-dimethylpyrimidin-2-yl)pyromellitic diimide: Studied for its electronic properties.
Uniqueness
N-(4,6-dimethylpyrimidin-2-yl)-3,4,5-trimethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethoxybenzamide moiety contributes to its potential as a versatile intermediate in organic synthesis and its biological activity.
Propriétés
Numéro CAS |
349441-84-5 |
|---|---|
Formule moléculaire |
C16H19N3O4 |
Poids moléculaire |
317.34 g/mol |
Nom IUPAC |
N-(4,6-dimethylpyrimidin-2-yl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C16H19N3O4/c1-9-6-10(2)18-16(17-9)19-15(20)11-7-12(21-3)14(23-5)13(8-11)22-4/h6-8H,1-5H3,(H,17,18,19,20) |
Clé InChI |
OJEHSMNZHFKYLM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C |
Solubilité |
45.4 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2,4-Dichloro-5-(trifluoromethoxy)phenyl]acetamide](/img/structure/B14150177.png)

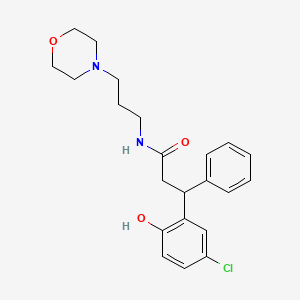
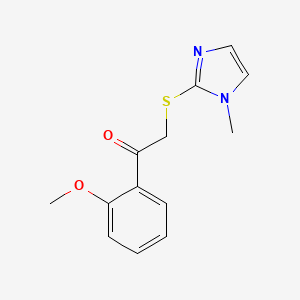
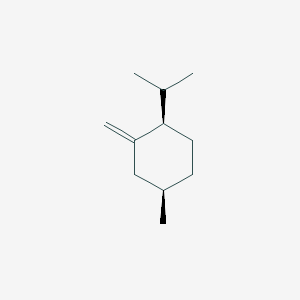
![1-[10-(4-chlorobenzylidene)anthracen-9(10H)-ylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B14150202.png)
![1,5-Pentanedione, 3-(4-bromophenyl)-2,4-bis[(4-methylphenyl)thio]-1,5-diphenyl-](/img/structure/B14150203.png)
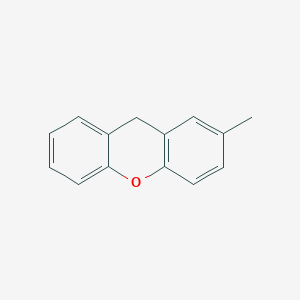
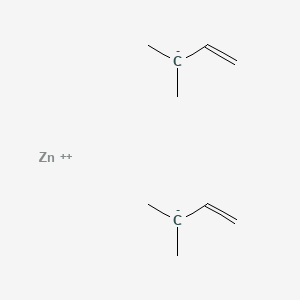
![1-{2-[4-(Dimethylamino)phenyl]-4H-[1,3]oxazolo[5,4-B]indol-4-YL}ethan-1-one](/img/structure/B14150238.png)
